molecular formula C8H9BrO B1268026 2-Bromo-4-methoxy-1-methylbenzene CAS No. 36942-56-0

2-Bromo-4-methoxy-1-methylbenzene

Cat. No.: B1268026
CAS No.: 36942-56-0
M. Wt: 201.06 g/mol
InChI Key: MGRYVEDNIGXKQE-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxy-1-methylbenzene is an organic compound with the molecular formula C₈H₉BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, a methoxy group at the fourth position, and a methyl group at the first position. This compound is also known as 2-bromo-4-methoxytoluene. It appears as a colorless to pale-yellow liquid and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-methoxy-1-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-methoxy-1-methylbenzene (also known as p-anisylmethyl) using bromine in the presence of a Lewis acid catalyst such as ferric bromide (FeBr₃). The reaction proceeds as follows:

    Formation of the Electrophile: Bromine reacts with the Lewis acid to form a bromine cation (Br⁺).

    Electrophilic Attack: The bromine cation attacks the benzene ring at the ortho position relative to the methoxy group, forming a sigma complex.

    Deprotonation: The sigma complex loses a proton to regenerate the aromaticity of the benzene ring, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxy-1-methylbenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂R).

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: 4-methoxy-1-methylphenol, 4-methoxy-1-methylbenzonitrile, or 4-methoxy-1-methylbenzylamine.

    Oxidation: 2-bromo-4-methoxybenzoic acid.

    Reduction: 4-methoxy-1-methylbenzene.

Scientific Research Applications

2-Bromo-4-methoxy-1-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules that can be used in drug discovery and development.

    Medicine: It is used in the synthesis of potential therapeutic agents for the treatment of various diseases.

    Industry: It is employed in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-bromo-4-methoxy-1-methylbenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through the formation of a transition state, followed by the departure of the bromide ion (Br⁻). The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

2-Bromo-4-methoxy-1-methylbenzene can be compared with other similar compounds, such as:

    4-Methoxy-1-methylbenzene: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-Bromo-1-methoxy-4-methylbenzene: The positions of the bromine and methoxy groups are reversed, leading to different reactivity and chemical properties.

    2-Bromo-4-methylphenol: Contains a hydroxyl group instead of a methoxy group, resulting in different chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-4-methoxy-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRYVEDNIGXKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334305
Record name 3-Bromo-4-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36942-56-0
Record name 3-Bromo-4-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 5-methoxy-2-methylaniline (5.00 g, 36.4 mmol) in water (144 mL) at 10° C., was added conc. H2SO4 (56 mL), while maintaining internal temperature below 25° C. After 1 h at rt, the mixture was cooled to 3° C. and a solution of sodium nitrite (3.77 g, 54.7 mmol) in water (20 mL) was added dropwise over 30 min, keeping the internal temperature below 5° C. After 1 h at 3° C., the yellow heterogeneous mixture was poured into a 5° C. solution of CuBr (52.0 g, 364 mmol) in 48% aqueous HBr (260 mL). The dark mixture was heated at 60° C. for 2 h, allowed to cool to rt and extracted with Et2O (3×) (solid Na2S2O3 was added in the extraction process for partial decoloration). The combined organics were washed with 1 N NaOH (3×), 10% aq. Na2S2O3 and brine, dried (Na2SO4) and concentrated, affording the title compound as an orange liquid which was used without further purification in the next Step. 1H NMR (500 MHz, acetone-d6): δ 7.24 (d, 1H), 7.14 (d, 1H), 6.87 (dd, 1H), 3.80 (s, 3H), 2.31 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
144 mL
Type
solvent
Reaction Step One
Name
Quantity
56 mL
Type
reactant
Reaction Step Two
Quantity
3.77 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
CuBr
Quantity
52 g
Type
reactant
Reaction Step Four
Name
Quantity
260 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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